![molecular formula C8H7ClN2O B2626568 (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 867036-42-8](/img/structure/B2626568.png)
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Overview
Description
“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 867036-42-8 . It has a molecular weight of 182.61 . It appears as a yellow solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The InChI code for “(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is 1S/C8H7ClN2O/c9-8-2-5-1-6 (4-12)11-7 (5)3-10-8/h1-3,11-12H,4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a yellow solid . It has a molecular weight of 182.61 . The compound is stored at a temperature of 0-5°C .
Scientific Research Applications
Kinase Inhibition
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: has been investigated as a kinase inhibitor. Specifically, it targets multiple receptor tyrosine kinases, including:
Treatment of Symptomatic Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib (the monohydrochloride form of this compound) is used for the treatment of symptomatic TGCT, a rare type of joint tumor. It acts by inhibiting the aforementioned kinases and received FDA approval in 2019 under the brand name Turalio .
Blood Glucose Regulation
Due to the efficacy of related compounds in reducing blood glucose levels, there is potential for applications in various disorders, including:
Biological and Physicochemical Studies
The crystal structure of the dihydrate of (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol dihydrochloride has been determined. This knowledge provides valuable insights for further studies, including investigations into biological properties and physicochemical behavior .
In Vitro Pharmacokinetics
In vitro studies have confirmed the stability of related compounds in simulated gastric and intestinal fluids. These findings contribute to understanding their pharmacokinetic properties .
Cell Migration and Invasion Inhibition
Compound 4h (related to this structure) has been evaluated for its effect on the migration and invasion abilities of 4T1 cells through transwell chamber assays .
properties
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKZKRFVQILGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


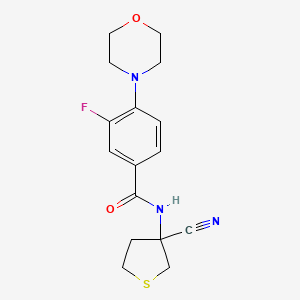
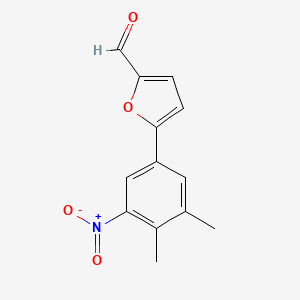
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

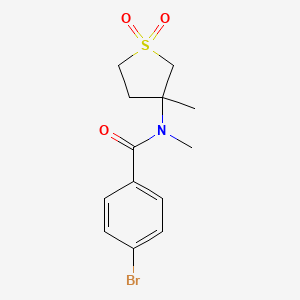
![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
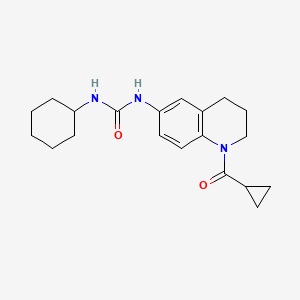
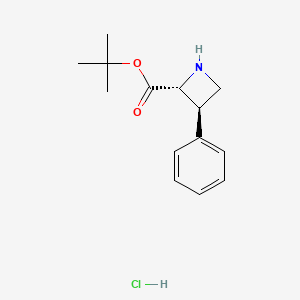
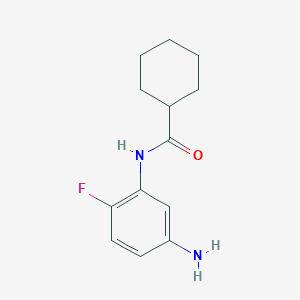
![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
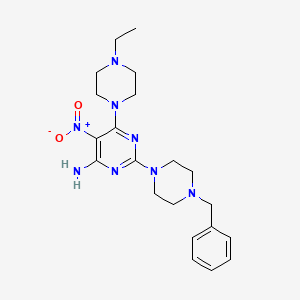
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)